molecular formula C17H18N4O3 B5156215 1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one

1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one

Cat. No.: B5156215
M. Wt: 326.35 g/mol
InChI Key: AOBRFRXWBBTYDA-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-24-15-4-2-3-13(7-15)10-20-5-6-21(11-16(20)22)17(23)14-8-18-12-19-9-14/h2-4,7-9,12H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBRFRXWBBTYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2=O)C(=O)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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